6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide
Description
6-((3,4-Dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide is a synthetic small-molecule nicotinamide derivative featuring a sulfonyl group substituted with a 3,4-dimethylphenyl moiety and a 4-fluorobenzylamine group. This compound is structurally characterized by its sulfonamide linkage, which contributes to its electronic and steric properties.
Properties
Molecular Formula |
C21H19FN2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-3-9-19(11-15(14)2)28(26,27)20-10-6-17(13-23-20)21(25)24-12-16-4-7-18(22)8-5-16/h3-11,13H,12H2,1-2H3,(H,24,25) |
InChI Key |
KKLQXRWCTCOXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through a series of reactions including amide formation.
Introduction of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 4-Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the nicotinamide core, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related nicotinamide derivatives, as detailed in the evidence. Below is a systematic comparison:
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include:
- Sulfur-linked substituents : Many analogs feature thioether (e.g., 6-(benzylthio)-N-(4-fluorophenyl)nicotinamide ) or sulfonamide groups, which influence electronic properties and steric bulk. The target compound’s 3,4-dimethylphenylsulfonyl group introduces significant steric hindrance compared to simpler aryl or alkyl thioethers .
- Fluorine substitution : The 4-fluorobenzyl group is conserved across multiple analogs (e.g., compounds 36 , 42 , 72a/b ), enhancing metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
Physicochemical and Analytical Data
A comparative analysis of molecular weights, HPLC retention times (RT), and purity is summarized below:
Key Observations :
- Molecular Weight : The target compound’s calculated molecular weight (~413.4 g/mol) is comparable to analogs with bulky substituents (e.g., compound 43 ), suggesting similar solubility challenges.
- HPLC Trends: Thioether analogs with electron-withdrawing groups (e.g., 36) exhibit shorter retention times, implying higher polarity.
- Synthetic Complexity : Sulfonylation reactions (as inferred for the target compound) are less commonly reported in the evidence compared to thioether formation, hinting at higher synthetic hurdles .
Functional Implications
- Steric Effects: The 3,4-dimethylphenyl group introduces greater steric bulk than mono-substituted aryl groups (e.g., 4-fluorophenyl in 72a), which may hinder binding to flat enzymatic pockets but improve selectivity .
Biological Activity
6-((3,4-Dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a nicotinamide backbone, a sulfonyl group, and a fluorobenzyl substituent, which are crucial for its biological activity.
Research indicates that the biological activity of this compound may be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase enzymes, which are involved in various physiological processes including acid-base balance and respiration.
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging reactive oxygen species (ROS), thus reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : It is suggested that this compound can influence pathways related to cell proliferation and apoptosis, potentially through interactions with nicotinamide adenine dinucleotide (NAD+) metabolism.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer types.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
These results suggest that the compound possesses notable antibacterial activity, comparable to standard antibiotics.
Case Studies
- Study on Cancer Cell Lines : A recent study assessed the effects of various derivatives of nicotinamide on cancer cell lines. The results indicated that modifications to the sulfonamide group significantly impacted the IC50 values, suggesting structure-activity relationships that could be exploited for drug development .
- Oxidative Stress Modulation : Another investigation explored the role of this compound in modulating oxidative stress in neuronal cells. The findings revealed that treatment with the compound led to reduced levels of ROS and improved cell viability under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
